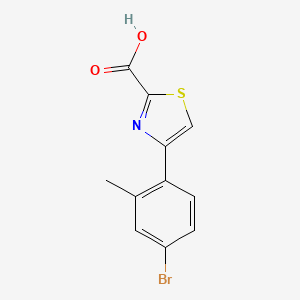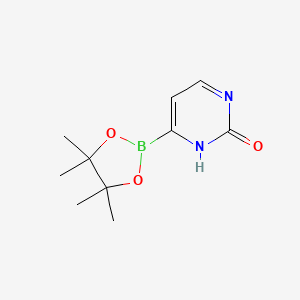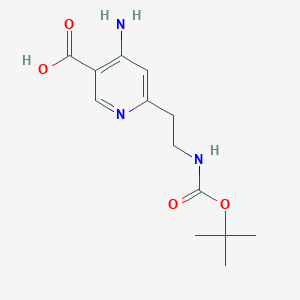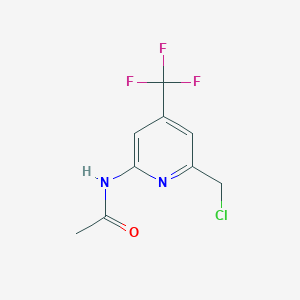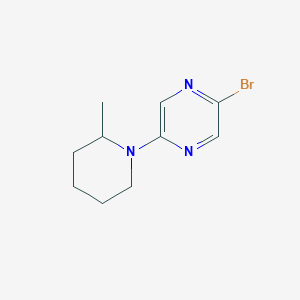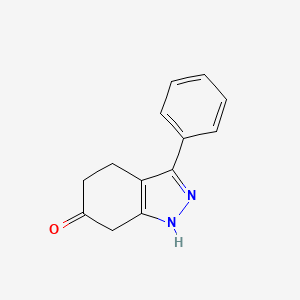
3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal. The reaction is carried out at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired indazole product . This method provides a good yield and is commonly used in laboratory settings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Another indazole derivative with similar structural properties.
3-(5-Bromo-indazol-1-yl)-2-(2,4-difluoro-phenyl)-1-[1,2,4]-triazol-1-yl-butan-2-ol: Known for its antifungal activity.
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide: Exhibits potent FGFR1 inhibitory activity.
Uniqueness
3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one is unique due to its specific substitution pattern and the resulting biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-phenyl-1,4,5,7-tetrahydroindazol-6-one |
InChI |
InChI=1S/C13H12N2O/c16-10-6-7-11-12(8-10)14-15-13(11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) |
Clave InChI |
RNRLLJCYMVLNPO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1=O)NN=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


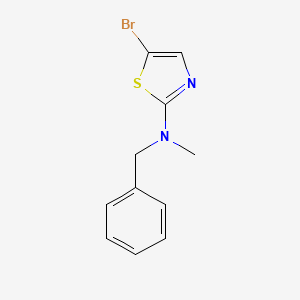
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)
![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)

